4-Methyl-2-(piperazin-1-ylmethyl)phenol
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Overview
Description
4-Methyl-2-(piperazin-1-ylmethyl)phenol is an organic compound that features a phenol group substituted with a piperazine moiety
Preparation Methods
The synthesis of 4-Methyl-2-(piperazin-1-ylmethyl)phenol typically involves the Mannich reaction, where a phenol, formaldehyde, and piperazine are reacted together. The reaction conditions often include acidic or basic catalysts to facilitate the formation of the desired product. Industrial production methods may involve optimizing these reaction conditions to achieve higher yields and purity.
Chemical Reactions Analysis
4-Methyl-2-(piperazin-1-ylmethyl)phenol can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide, leading to the formation of quinones or other oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced phenolic compounds.
Substitution: The phenolic hydroxyl group can undergo substitution reactions with halogens or other electrophiles, forming halogenated or alkylated derivatives.
Scientific Research Applications
4-Methyl-2-(piperazin-1-ylmethyl)phenol has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds and pharmaceuticals.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and antiviral properties.
Medicine: It is explored for its potential use in developing new drugs, particularly those targeting neurological and psychiatric disorders.
Industry: The compound is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-Methyl-2-(piperazin-1-ylmethyl)phenol involves its interaction with specific molecular targets, such as enzymes or receptors. The piperazine moiety can modulate the compound’s binding affinity and selectivity towards these targets, influencing various biochemical pathways. This modulation can result in therapeutic effects, such as inhibition of enzyme activity or receptor antagonism.
Comparison with Similar Compounds
4-Methyl-2-(piperazin-1-ylmethyl)phenol can be compared with other similar compounds, such as:
4-Methyl-2-(piperidin-1-ylmethyl)phenol: This compound has a piperidine ring instead of a piperazine ring, which may result in different biological activities and pharmacokinetic properties.
4-Methyl-2-(morpholin-1-ylmethyl)phenol: The presence of a morpholine ring can alter the compound’s solubility and reactivity compared to the piperazine derivative.
4-Methyl-2-(pyrrolidin-1-ylmethyl)phenol: The pyrrolidine ring can impact the compound’s stability and interaction with molecular targets differently than the piperazine ring.
Properties
Molecular Formula |
C12H18N2O |
---|---|
Molecular Weight |
206.28 g/mol |
IUPAC Name |
4-methyl-2-(piperazin-1-ylmethyl)phenol |
InChI |
InChI=1S/C12H18N2O/c1-10-2-3-12(15)11(8-10)9-14-6-4-13-5-7-14/h2-3,8,13,15H,4-7,9H2,1H3 |
InChI Key |
VBWCHVVSZCVMPN-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C=C1)O)CN2CCNCC2 |
Origin of Product |
United States |
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